molecular formula C12H17ClN2 B1611906 2-(3-Chlorophenyl)-2-pyrrolidin-1-ylethanamine CAS No. 866781-98-8

2-(3-Chlorophenyl)-2-pyrrolidin-1-ylethanamine

Cat. No.: B1611906
CAS No.: 866781-98-8
M. Wt: 224.73 g/mol
InChI Key: NFMPRFYCRUFTNS-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-2-pyrrolidin-1-ylethanamine is a chemical compound that belongs to the class of phenylpyrrolidines This compound is characterized by the presence of a chlorophenyl group attached to a pyrrolidine ring via an ethanamine linker

Mechanism of Action

Target of Action

The primary targets of 2-(3-Chlorophenyl)-2-pyrrolidin-1-ylethanamine are neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . These channels play a crucial role in the propagation of action potentials in neurons, which is essential for the transmission of signals in the nervous system.

Mode of Action

The compound interacts with its targets by binding to these channels, thereby affecting their function . This interaction can alter the flow of sodium and calcium ions across the neuronal membrane, which can lead to changes in the electrical activity of the neuron. The exact nature of these changes depends on the specific characteristics of the compound and its interaction with the channels.

Biochemical Pathways

The affected pathways primarily involve the transmission of signals in the nervous system. By altering the function of sodium and calcium channels, the compound can affect the propagation of action potentials along neurons . This can have downstream effects on various neurological processes, potentially leading to changes in sensation, cognition, or motor function.

Pharmacokinetics

Similar compounds are often metabolized in the liver and excreted in the urine . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need to be investigated in more detail to provide a comprehensive understanding.

Result of Action

The molecular and cellular effects of the compound’s action are likely to involve changes in neuronal activity due to its interaction with sodium and calcium channels . These changes could potentially lead to alterations in various neurological functions, depending on the specific neurons affected and the nature of the changes in channel function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its ability to interact with its targets . Additionally, the compound’s action can be influenced by the physiological environment within the body, including factors such as the presence of other substances in the bloodstream, the state of the liver and kidneys (which are involved in metabolizing and excreting the compound), and the overall health status of the individual.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-2-pyrrolidin-1-ylethanamine typically involves the reaction of 3-chlorobenzaldehyde with pyrrolidine and subsequent reduction. One common method involves the following steps:

    Condensation Reaction: 3-chlorobenzaldehyde is reacted with pyrrolidine in the presence of a suitable catalyst to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-2-pyrrolidin-1-ylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may result in the formation of various substituted derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)-2-pyrrolidin-1-ylethanamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.

Comparison with Similar Compounds

2-(3-Chlorophenyl)-2-pyrrolidin-1-ylethanamine can be compared with other similar compounds, such as:

    2-(4-Chlorophenyl)-2-pyrrolidin-1-ylethanamine: Similar structure but with the chlorine atom in the para position.

    2-(3-Bromophenyl)-2-pyrrolidin-1-ylethanamine: Similar structure but with a bromine atom instead of chlorine.

    2-(3-Fluorophenyl)-2-pyrrolidin-1-ylethanamine: Similar structure but with a fluorine atom instead of chlorine.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

2-(3-chlorophenyl)-2-pyrrolidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c13-11-5-3-4-10(8-11)12(9-14)15-6-1-2-7-15/h3-5,8,12H,1-2,6-7,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMPRFYCRUFTNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CN)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586424
Record name 2-(3-Chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866781-98-8
Record name 2-(3-Chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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